molecular formula C14H16ClN3O2 B2418864 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2109437-07-0

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2418864
CAS No.: 2109437-07-0
M. Wt: 293.75
InChI Key: DQDYMFUBIPVTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 4-methylphenyl group and the carboxylic acid moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride include other pyrazolo[4,3-c]pyridine derivatives. These compounds share the core structure but differ in substituents, which can significantly affect their chemical properties and biological activities. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.

Biological Activity

Overview

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that allows it to interact with various biological targets, making it a subject of research for potential therapeutic applications.

  • IUPAC Name: 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid; hydrochloride
  • Molecular Formula: C14H15N3O2·ClH
  • Molecular Weight: 257.29 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological pathways. The interactions can involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act on various receptors influencing cellular signaling pathways.
  • Protein Binding: The compound may bind to proteins affecting their function and stability.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antitumor Activity
    • Studies have shown that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and HCT116. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
  • Anti-inflammatory Effects
    • Compounds within the pyrazolo family have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to reduced inflammation .
  • Antimicrobial Activity
    • Some studies suggest that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings from various studies:

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntitumor (HeLa)~0.36
Similar Pyrazolo Derivative AAntitumor (A375)0.25
Similar Pyrazolo Derivative BAnti-inflammatoryN/A

Case Studies

Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of various pyrazolo derivatives including our compound against HeLa and HCT116 cells. The results indicated that compounds with a methyl group at the para position on the phenyl ring showed enhanced activity compared to their non-methylated counterparts.

Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where the compound was tested against cyclin-dependent kinases (CDKs). It exhibited notable selectivity towards CDK2 over CDK9 with an IC50 value of 0.36 µM . This selectivity is crucial for developing targeted cancer therapies.

Properties

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-9-2-4-10(5-3-9)17-12-6-7-15-8-11(12)13(16-17)14(18)19;/h2-5,15H,6-8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYMFUBIPVTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CNCC3)C(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.